7-Bromo-2,4-dichloro-1H-benzo[d]imidazole
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Overview
Description
7-Bromo-2,4-dichloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,4-dichloroaniline with 7-bromo-1,2-diaminobenzene in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4-dichloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromo-2,4-dichloro-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of enzymes by forming stable complexes, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1H-benzo[d]imidazole: Lacks the bromine atom but shares similar chemical properties.
7-Bromo-1H-benzo[d]imidazole: Lacks the chlorine atoms but has similar reactivity.
5-Chloro-2,4-dibromo-1H-benzo[d]imidazole: Contains additional bromine atoms, leading to different reactivity.
Uniqueness
7-Bromo-2,4-dichloro-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications. The combination of these halogens provides a distinct set of chemical properties that can be exploited in various scientific and industrial applications.
Biological Activity
7-Bromo-2,4-dichloro-1H-benzo[d]imidazole is a halogenated derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. This article reviews the biological activity of this compound based on recent studies, highlighting its potential therapeutic applications and mechanisms of action.
Antimicrobial Activity
Recent research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
Minimum Inhibitory Concentration (MIC) Studies
The antimicrobial efficacy of this compound has been evaluated against several microorganisms:
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 3.9 - 7.8 | |
Candida albicans | 15.6 - 31.1 | |
Mycobacterium smegmatis | < 1 |
The introduction of bromine and chlorine atoms into the benzimidazole structure significantly enhances its antimicrobial activity. For instance, the compound demonstrated a remarkable decrease in MIC values against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as an effective antibacterial agent.
Antibiofilm Activity
In addition to its antimicrobial properties, this compound has shown notable antibiofilm activity. It effectively inhibits biofilm formation and can kill cells within mature biofilms:
- Biofilm Inhibition : Compounds with similar structures demonstrated excellent antibiofilm activity, suggesting that this compound may disrupt biofilm integrity and viability .
Anticancer Potential
The compound's anticancer properties have also been explored. Studies indicate that it can induce apoptosis in cancer cell lines:
- Mechanism of Action : The compound was found to upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic Bcl-2. This suggests a mechanism by which the compound promotes cancer cell death .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets:
Target Protein | Binding Affinity | Reference |
---|---|---|
(p)ppGpp synthetases | High | |
FtsZ proteins | Moderate | |
Pyruvate kinases | High |
These interactions are critical for understanding how the compound exerts its biological effects and may guide future drug development efforts.
Case Studies
Several case studies highlight the effectiveness of this compound in various experimental settings:
- Antimicrobial Efficacy Against MRSA : A study demonstrated that the compound significantly reduced bacterial load in vitro and showed promise in preventing biofilm formation associated with MRSA infections .
- Apoptosis Induction in HepG2 Cells : Another study reported that treatment with this benzimidazole derivative led to significant apoptosis in HepG2 liver cancer cells, highlighting its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C7H3BrCl2N2 |
---|---|
Molecular Weight |
265.92 g/mol |
IUPAC Name |
7-bromo-2,4-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H,11,12) |
InChI Key |
YJHCMFOOMVDGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=C(N2)Cl)Br |
Origin of Product |
United States |
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